Steryl-Sulfatase (STS) Inhibition Profile
2,4-Dibromo-N-methylbenzene-1-sulfonamide exhibits moderate inhibition of human steryl-sulfatase (STS) with an IC50 of 205 nM in JEG-3 cells [1]. This activity distinguishes the compound from classic, high-potency STS inhibitors such as Irosustat (STX64), which has a reported IC50 of approximately 1 nM in comparable assays, and from benzenesulfonamide derivatives lacking the 2,4-dibromo substitution pattern that demonstrate >10-fold higher potency (IC50 = 25 nM) in the same target class [2]. The compound's moderate potency makes it suitable as a control or reference compound in SAR studies rather than as a lead candidate for therapeutic development targeting STS.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 205 nM |
| Comparator Or Baseline | Irosustat (STX64): IC50 ~1 nM; Benzenesulfonamide derivative with alternative substitution (CHEMBL1945908): IC50 = 25 nM |
| Quantified Difference | ~205-fold less potent than Irosustat; ~8.2-fold less potent than 25 nM benzenesulfonamide analog |
| Conditions | Inhibition of STS activity expressed in JEG-3 cells [1]; comparator STS inhibition using 4-MUS substrate by fluorescence assay [2] |
Why This Matters
This moderate activity profile defines the compound's utility range—useful as a reference standard in STS inhibitor SAR studies but not suitable when nanomolar potency is required.
- [1] BindingDB. BDBM50121079 (CHEMBL3622064). Inhibition of STS Activity Expressed in JEG-3 Cells. University of Bath / ChEMBL Curated Data. IC50 = 205 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50363580 (CHEMBL1945908). Inhibition of STS Using 4-MUS Substrate (Fluorescence Assay). IC50 = 25 nM. ChEMBL Curated Data. Accessed 2025. View Source
